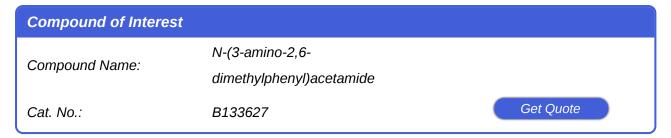


Spectroscopic Data Interpretation Guide: N-(3-amino-2,6-dimethylphenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted spectroscopic data for **N-(3-amino-2,6-dimethylphenyl)acetamide** against experimentally obtained data for structurally related analogs. This information is crucial for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Comparison

Due to the limited availability of experimental spectra for **N-(3-amino-2,6-dimethylphenyl)acetamide**, this guide utilizes predicted data from validated computational models. These predictions are compared with the experimental data of two key analogs: N-(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This comparative approach allows for a robust interpretation of the spectroscopic features of the target compound.

¹H NMR Data

Solvent: CDCl3



Compound	Predicted/Experimental	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
N-(3-amino-2,6- dimethylphenyl)acetamide	Predicted	~7.0-7.2 (m, 2H, Ar-H), ~6.7 (br s, 1H, NH), ~3.7 (br s, 2H, NH ₂), 2.1-2.3 (s, 6H, 2 x Ar- CH ₃), 2.0-2.1 (s, 3H, COCH ₃)
N-(2,6- dimethylphenyl)acetamide	Experimental	7.09 (s, 3H, Ar-H), 2.22 (s, 6H, 2 x Ar-CH ₃), 2.15 (s, 3H, COCH ₃)
2-Chloro-N-(2,6-dimethylphenyl)acetamide	Experimental	7.15 (m, 3H, Ar-H), 4.25 (s, 2H, CH ₂ Cl), 2.25 (s, 6H, 2 x Ar-CH ₃)[1]

¹³C NMR Data

Solvent: CDCl₃

Compound	Predicted/Experimental	Chemical Shift (δ) ppm, Assignment
N-(3-amino-2,6- dimethylphenyl)acetamide	Predicted	~169 (C=O), ~145 (C-NH ₂), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~118 (Ar-C), ~23 (COCH ₃), ~18 (Ar-CH ₃)
N-(2,6- dimethylphenyl)acetamide	Experimental	168.9 (C=O), 135.5 (Ar-C), 128.4 (Ar-CH), 127.1 (Ar-C), 23.4 (COCH ₃), 18.3 (Ar-CH ₃)
2-Chloro-N-(2,6- dimethylphenyl)acetamide	Experimental	164.5 (C=O), 135.1 (Ar-C), 132.4 (Ar-C), 128.7 (Ar-CH), 128.1 (Ar-CH), 43.1 (CH ₂ Cl), 18.3 (Ar-CH ₃)[2]



IR Data

Compound	Predicted/Experimental	Key Peaks (cm ⁻¹) and Functional Group Assignments
N-(3-amino-2,6- dimethylphenyl)acetamide	Predicted	~3450-3300 (N-H stretch, amine & amide), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1300 (C-N stretch)
N-(2,6- dimethylphenyl)acetamide	Experimental	3260 (N-H stretch), 1650 (C=O stretch), 1535 (N-H bend)
2-Chloro-N-(2,6- dimethylphenyl)acetamide	Experimental	3265 (N-H stretch), 1668 (C=O stretch), 1540 (N-H bend), 770 (C-Cl stretch)[3]

Mass Spectrometry Data

Compound	Predicted/Experimental	m/z, Interpretation
N-(3-amino-2,6- dimethylphenyl)acetamide	Predicted	M ⁺ = 178. Fragment ions: [M- COCH ₃] ⁺ , [M-NH ₂] ⁺ , [M-CH ₃] ⁺
N-(2,6- dimethylphenyl)acetamide	Experimental	M ⁺ = 163. Key fragment at m/z 121 ([M-COCH ₂] ⁺)[4]
2-Chloro-N-(2,6- dimethylphenyl)acetamide	Experimental	M ⁺ = 197/199 (isotope pattern). Fragments corresponding to loss of CI, CH ₂ CI, and COCH ₂ CI.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H NMR spectrum.
 - Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm⁻¹.
 - Perform a background scan prior to the sample scan.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



Mass Spectrometry (MS)

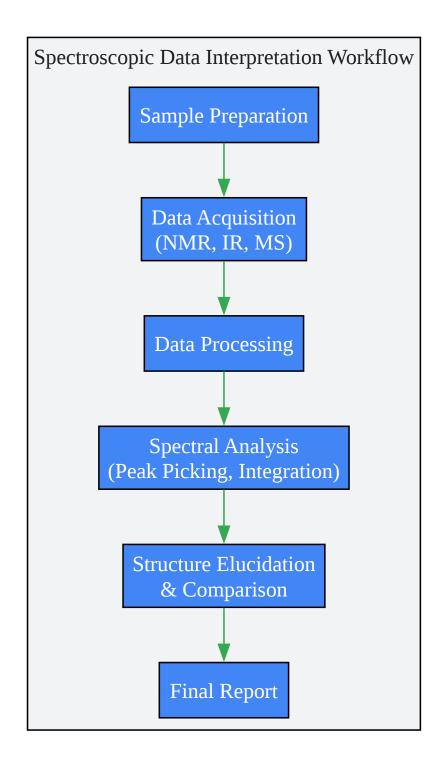
- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).
- Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualizations Chemical Structure and Numbering

Caption: Structure of N-(3-amino-2,6-dimethylphenyl)acetamide with atom numbering.

Spectroscopic Interpretation Workflow





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Caption: A generalized workflow for spectroscopic data interpretation.



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